1-Bicyclo[2.2.1]hept-2-ylethanamine

ionotropic glutamate receptors CNS pharmacology receptor selectivity

1-Bicyclo[2.2.1]hept-2-ylethanamine (CAS 24520-60-3), also designated as 2-(1′-aminoethyl)bicyclo(2.2.1)heptane or α-methylnorbornane-2-methanamine, is a saturated bicyclic primary amine with the molecular formula C9H17N and a molecular weight of 139.24 g/mol. The compound features a rigid norbornane (bicyclo[2.2.1]heptane) framework with an α-methyl-substituted ethanamine side chain attached at the 2-position.

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
CAS No. 24520-60-3
Cat. No. B112350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bicyclo[2.2.1]hept-2-ylethanamine
CAS24520-60-3
Synonyms2-(1'-aminoethyl)bicyclo(2.2.1)heptane
2-(1'-aminoethyl)bicyclo(2.2.1)heptane hydrochloride
AEBCH
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESCC(C1CC2CCC1C2)N
InChIInChI=1S/C9H17N/c1-6(10)9-5-7-2-3-8(9)4-7/h6-9H,2-5,10H2,1H3
InChIKeyLPUCHTNHUHOTRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bicyclo[2.2.1]hept-2-ylethanamine (CAS 24520-60-3): Comparative Procurement Guide for Bicyclic Amine Scaffolds


1-Bicyclo[2.2.1]hept-2-ylethanamine (CAS 24520-60-3), also designated as 2-(1′-aminoethyl)bicyclo(2.2.1)heptane or α-methylnorbornane-2-methanamine, is a saturated bicyclic primary amine with the molecular formula C9H17N and a molecular weight of 139.24 g/mol . The compound features a rigid norbornane (bicyclo[2.2.1]heptane) framework with an α-methyl-substituted ethanamine side chain attached at the 2-position. The molecule possesses four undefined stereocenters within the bicyclic scaffold, giving rise to potential endo/exo isomerism and multiple stereoisomeric forms . Its predicted physicochemical properties include a boiling point of 196.8±8.0 °C at 760 mmHg, a density of 0.963±0.06 g/cm³, and a predicted pKa of 10.74±0.29, reflecting its moderate basicity as a primary amine .

Why 1-Bicyclo[2.2.1]hept-2-ylethanamine (CAS 24520-60-3) Cannot Be Casually Substituted with Other Bicyclic Amines


Substituting 1-bicyclo[2.2.1]hept-2-ylethanamine with superficially similar bicyclic amines (e.g., norbornane-2-methanamine lacking the α-methyl group, bicyclo[2.2.1]hept-2-ylamine with direct amine attachment, or bridged amine analogs such as exo-2-aminonorbornane) introduces material deviations in molecular recognition, pharmacokinetic behavior, and synthetic utility. The α-methyl substitution on the ethanamine side chain modulates the basicity (pKa ~10.74) and steric environment around the primary amine, directly influencing receptor binding modes and nucleophilic reactivity . Critically, the endo/exo stereochemical configuration of the substituent at the bicyclic 2-position determines spatial orientation relative to the norbornane bridge, which governs both biological target engagement and the stereochemical outcome in downstream synthetic transformations [1]. Patent literature explicitly distinguishes bicyclo[2.2.1]heptanamine derivatives based on exo/endo isomerism and α-substitution patterns, with these parameters correlated to differential pharmacological profiles in imidazoline I₁ receptor binding and antiviral mechanisms [2].

Quantitative Differentiation Evidence: 1-Bicyclo[2.2.1]hept-2-ylethanamine (CAS 24520-60-3) vs. In-Class Comparators


Receptor Selectivity Profile: NMDA NR1/NR2A Agonism vs. Nicotinic Acetylcholine Receptor Activity

Functional assays reveal that 1-bicyclo[2.2.1]hept-2-ylethanamine exhibits measurable agonist activity at the rat NMDA NR1/NR2A receptor with an EC50 of 1.80 μM (1.80E+3 nM), while demonstrating substantially weaker functional potency at the human nicotinic acetylcholine receptor (muscle subtype TE671) with an EC50 of 30 μM (3.00E+4 nM). This ~16.7-fold differential in receptor engagement magnitude indicates a preferential interaction profile toward the NMDA receptor system over peripheral nicotinic receptor subtypes [1] [2].

ionotropic glutamate receptors CNS pharmacology receptor selectivity

Antiviral Membrane Interaction: Direct Lipid Bilayer Incorporation Mechanism vs. Amantadine-Class M2 Channel Blockade

The hydrochloride salt of 2-(1′-aminoethyl)-bicyclo(2.2.1)heptane possesses documented anti-influenza activity that operates via a fundamentally distinct mechanism from M2 ion channel blockers such as amantadine and rimantadine. Biophysical studies demonstrate that the compound adsorbs to and incorporates directly into flat bilayer lipid membranes, altering membrane charge properties, transverse elasticity modulus, and ion permeability [1]. This membrane integration mechanism was confirmed in studies with influenza A virus, where resistant viral strains were generated through successive passage in chick embryos under compound selection pressure—a pattern distinct from amantadine resistance mechanisms [2].

antiviral research influenza virus lipid bilayer pharmacology

Stereochemical Differentiation: Endo/Exo Isomerism Controls Pharmacological Outcome in Bicycloheptanamine Series

Patent disclosures from the Broad Institute and collaborators establish that within the bicyclo[2.2.1]heptanamine chemical series, the exo/endo stereochemical configuration at the 2-position is a critical determinant of biological activity. Specifically, the compound BRD4780 (rac-3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine hydrochloride) has been characterized as a selective imidazoline I₁ receptor ligand, with the specific exo-isopropyl and endo-amine stereochemistry specified as essential for this activity [1]. 1-Bicyclo[2.2.1]hept-2-ylethanamine (CAS 24520-60-3) contains four undefined stereocenters, with the stereochemical identity of the commercial material—whether endo or exo configured at the ethanamine-bearing 2-position—directly impacting any intended structure-activity relationship applications .

stereochemistry-activity relationship medicinal chemistry receptor binding

Spectroscopic Marker Utility: Distinct NMR Fingerprint vs. Acyclic Amine Building Blocks

1-Bicyclo[2.2.1]hept-2-ylethanamine possesses distinctive spectroscopic properties arising from its rigid bicyclic framework that make it specifically useful as a chemical marker in nuclear magnetic resonance (NMR) spectroscopy applications . The constrained norbornane scaffold generates a well-resolved and characteristic pattern of ¹H and ¹³C NMR signals distinct from those of flexible acyclic amines or monocyclic amine building blocks, enabling its deployment as an internal standard or reaction tracer in synthetic monitoring applications where spectral overlap from flexible amine scaffolds would confound analysis .

NMR spectroscopy chemical marker analytical chemistry

Procurement-Driven Application Scenarios for 1-Bicyclo[2.2.1]hept-2-ylethanamine (CAS 24520-60-3)


CNS Receptor Pharmacology: NMDA-Focused Screening Campaigns Requiring Reduced nAChR Interference

Researchers conducting ionotropic glutamate receptor screening programs may select 1-bicyclo[2.2.1]hept-2-ylethanamine as a scaffold based on its demonstrated ~16.7-fold higher functional agonist potency at NMDA NR1/NR2A receptors (EC50: 1.80 μM) relative to nicotinic acetylcholine receptors (EC50: 30 μM) [1] [2]. This selectivity bias reduces the likelihood of confounding nAChR-mediated signals in cell-based assays where both receptor classes are endogenously expressed, such as primary neuronal cultures or brain slice preparations.

Antiviral Mechanism Studies: Membrane-Disrupting Agents with Orthogonal Resistance Profile to Adamantanes

For virology groups investigating influenza antiviral mechanisms beyond M2 channel blockade, the hydrochloride salt of this compound (designated AEBCH in historical literature) provides a characterized tool compound with documented membrane bilayer integration properties [1]. The availability of resistance-selected viral strains enables comparative studies of membrane-targeting antiviral mechanisms orthogonal to amantadine and rimantadine, supporting mechanism-of-action dissection in antiviral pharmacology [2].

Stereochemical Probe Synthesis: Exploring Endo/Exo Structure-Activity Relationships in Bicyclic Amine Series

Medicinal chemistry teams developing bicyclo[2.2.1]heptanamine-based drug candidates can employ CAS 24520-60-3 as a stereochemically unassigned reference compound to systematically map the impact of 2-position endo/exo configuration on target binding [1]. By synthesizing and characterizing both endo- and exo-isomers of the ethanamine-substituted scaffold, researchers can generate stereochemically defined SAR data that informs lead optimization of advanced compounds such as the imidazoline I₁ ligand BRD4780 series [2].

Analytical Method Development: NMR Internal Standard with Non-Overlapping Bicyclic Fingerprint

Analytical chemists developing quantitative NMR (qNMR) methods for reaction monitoring may select 1-bicyclo[2.2.1]hept-2-ylethanamine as an internal standard when working with amine-containing reaction mixtures [1]. The rigid bicyclic framework produces well-dispersed ¹H NMR signals in regions distinct from aromatic and most aliphatic amine resonances, minimizing integration overlap and improving quantification accuracy in kinetic studies [2].

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